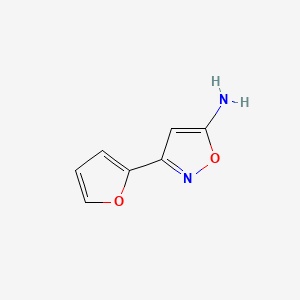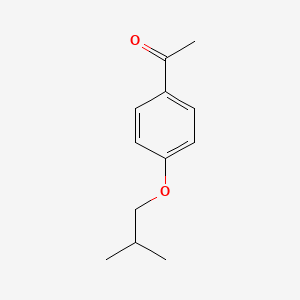
1-(4-Isobutoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isobutoxyphenyl)ethanone is a chemical compound with the chemical formula C12H16O2 . It is also known as IBPE and is a fragrant organic compound.
Synthesis Analysis
A process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper has been described . This process involves reacting 1-(4-isobutylphenyl)ethanone with hydrogen in the presence of a catalyst composition comprising copper and one or more metals other than copper .Molecular Structure Analysis
The molecular structure of 1-(4-Isobutoxyphenyl)ethanone is represented by the linear formula C12H16O2 . The InChI code for this compound is 1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 .Physical And Chemical Properties Analysis
1-(4-Isobutoxyphenyl)ethanone is a liquid at room temperature . It has a molecular weight of 192.26 . It is soluble in water, ethanol, isopropanol, and ether.Applications De Recherche Scientifique
Phase Equilibrium Studies
Research on compounds closely related to 1-(4-Isobutoxyphenyl)ethanone, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, focuses on their solid-liquid phase equilibrium. This includes studying their ternary phase diagrams in various solvents, which is crucial for understanding their separation and crystallization processes. Such studies are fundamental in chemical engineering and materials science (Li et al., 2019).
Mechanochemistry in Pharmaceuticals
Mechanochemistry explores the physical and chemical transformations of substances under mechanical force. Research involving the mechanochemical treatment of ibuprofen, a compound related to 1-(4-Isobutoxyphenyl)ethanone, shows its potential for detoxifying expired pharmaceuticals. This process leads to the formation of various degradation products, offering insights into environmentally friendly waste management methods for pharmaceuticals (Andini et al., 2012).
Synthesis and Characterization of Heterocycles
The synthesis of complex heterocycles using derivatives of 1-(4-Isobutoxyphenyl)ethanone is a significant area of research. These studies involve the preparation of various novel compounds, which are key in developing new pharmaceuticals, agrochemicals, and materials. The synthesized compounds are characterized using techniques like NMR, IR, and mass spectroscopy, contributing to the field of organic and medicinal chemistry (Moskvina et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of compounds related to 1-(4-Isobutoxyphenyl)ethanone, like 1-(4-methoxyphenyl)ethanone, provides insights into their molecular geometry and intermolecular interactions. This research is fundamental in crystallography and material science, aiding in the understanding of molecular packing and stability (Rao et al., 2014).
Photoremovable Protecting Groups
In organic chemistry, the development of photoremovable protecting groups using compounds similar to 1-(4-Isobutoxyphenyl)ethanone is crucial. These protecting groups are used to shield functional groups during chemical reactions and can be removed by light, which is pivotal in synthesizing complex organic molecules (Atemnkeng et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRYHNAGXRLMAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366312 |
Source


|
| Record name | 1-(4-isobutoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutoxyphenyl)ethanone | |
CAS RN |
24242-97-5 |
Source


|
| Record name | 1-(4-isobutoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

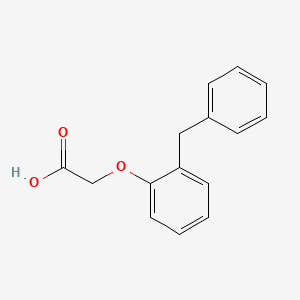
![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)
![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
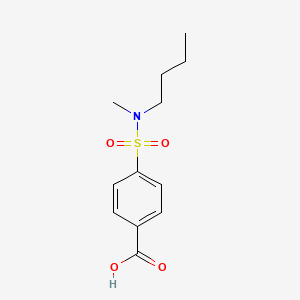
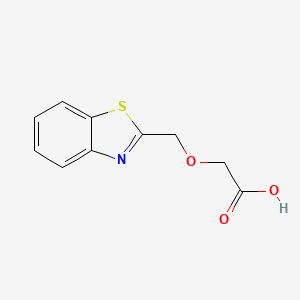
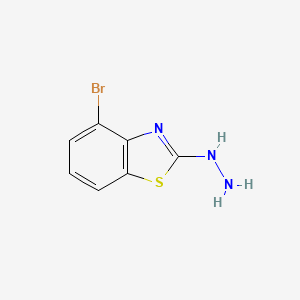
![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)
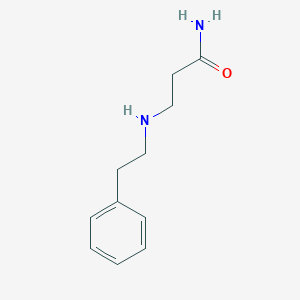
![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)
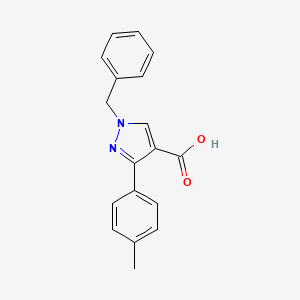
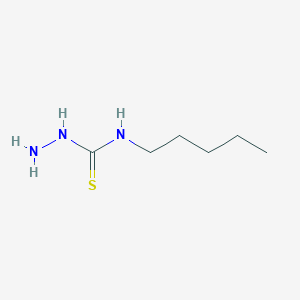
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
